(4-Methylbenzene-1-sulfonyl)(phenyl)methanone
Description
(4-Methylbenzene-1-sulfonyl)(phenyl)methanone is a sulfonyl-containing methanone derivative characterized by a phenyl group and a 4-methylbenzenesulfonyl moiety linked via a ketone bridge. This compound belongs to a broader class of aryl sulfonyl methanones, which are widely studied for their structural diversity, physicochemical properties, and applications in medicinal chemistry and materials science. The 4-methyl substituent on the benzene sulfonyl group introduces steric and electronic effects that influence molecular conformation, solubility, and reactivity .
Properties
CAS No. |
65240-52-0 |
|---|---|
Molecular Formula |
C14H12O3S |
Molecular Weight |
260.31 g/mol |
IUPAC Name |
(4-methylphenyl)sulfonyl-phenylmethanone |
InChI |
InChI=1S/C14H12O3S/c1-11-7-9-13(10-8-11)18(16,17)14(15)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
LKVVIMYYNVMXJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylbenzene-1-sulfonyl)(phenyl)methanone typically involves the reaction of 4-methylbenzenesulfonyl chloride with benzene in the presence of a catalyst. The reaction conditions often include the use of a Lewis acid such as aluminum chloride (AlCl₃) to facilitate the electrophilic aromatic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(4-Methylbenzene-1-sulfonyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) in the presence of a Lewis acid catalyst are used for bromination reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Halogenated derivatives, such as brominated benzene compounds.
Scientific Research Applications
(4-Methylbenzene-1-sulfonyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Methylbenzene-1-sulfonyl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, potentially inhibiting their activity. The phenyl group may also contribute to the compound’s binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
Structural and Conformational Analysis
The dihedral angles between aromatic rings in methanone derivatives are critical for understanding molecular packing and stability. For example:
- 1-Benzoyl-2,7-dimethoxynaphthalene exhibits dihedral angles of 75.34(7)°, 86.47(7)°, and 76.55(6)° between its naphthalene and phenyl rings.
- (3-Ethyl-6,7-dimethoxynaphthalene-1-yl)(phenyl)methanone shows angles of 64.7(7)° and 69.4(8)°.
- The title compound is expected to have intermediate angles (~61–81°), influencing its crystallinity and aggregation behavior compared to homologs .
Table 1: Dihedral Angles in Selected Methanone Derivatives
| Compound | Dihedral Angles (°) |
|---|---|
| 1-Benzoyl-2,7-dimethoxynaphthalene | 75.34, 86.47, 76.55 |
| (3-Ethyl-6,7-dimethoxynaphthalene-1-yl)(phenyl)methanone | 64.7, 69.4 |
| (4-Methylbenzene-1-sulfonyl)(phenyl)methanone (estimated) | 61–81 |
Spectral Properties
- IR Spectroscopy : Sulfonyl (SO₂) groups in similar compounds show characteristic peaks at 1154–1297 cm⁻¹, while ketones (C=O) appear near 1675 cm⁻¹ .
- NMR Spectroscopy: Protons adjacent to sulfonyl or ketone groups resonate distinctively. For example, NH₂ protons in 4-amino-3-(1H-indol-1-yl)phenylmethanone appear at δ 10.98 ppm .
Table 2: Key Spectral Features
| Functional Group | IR (cm⁻¹) | NMR (δ ppm) |
|---|---|---|
| SO₂ | 1154–1297 | - |
| C=O | ~1675 | - |
| NH₂ (exchangeable) | - | 10.98 (broad singlet) |
Physicochemical and ADMET Properties
- Lipophilicity: The 4-methyl group in the title compound may increase log P compared to analogs like [4-(azepan-1-ylsulfonyl)phenyl][4-(2-fluorophenyl)piperazin-1-yl]methanone, enhancing blood-brain barrier permeability .
- ADMET Profile: Methanone derivatives generally comply with Lipinski’s Rule of Five, with log P <5 and moderate water solubility (-5.00 to -6.00 log mol/L). High Caco-2 permeability (>8×10⁻⁶ cm/s) suggests good intestinal absorption .
Table 3: ADMET Parameters of Selected Compounds
| Compound | log P | Water Solubility (log mol/L) | Caco-2 Permeability (×10⁻⁶ cm/s) |
|---|---|---|---|
| 4-Amino-3-(1H-indol-1-yl)phenylmethanone | <5 | -5.00 to -6.00 | >8 |
| Title Compound (estimated) | ~3.5 | -5.5 | 7–9 |
Biological Activity
(4-Methylbenzene-1-sulfonyl)(phenyl)methanone, also known as tosylated phenyl methanone, is a compound that has garnered attention for its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
The compound this compound is primarily utilized in medicinal chemistry as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows it to participate in reactions that yield biologically active compounds, particularly in the realms of anticancer, antiviral, and antimicrobial activities .
2.1 Antimicrobial Properties
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, Schiff base complexes synthesized from 4-methyl-1-benzenesulfonyl chloride showed antibacterial and antifungal activities against various pathogens . The mechanism of action is thought to involve the disruption of bacterial cell walls or interference with metabolic pathways.
| Compound | Activity Type | Tested Pathogens | Results |
|---|---|---|---|
| Schiff Base Complex 1 | Antibacterial | E. coli | Inhibition at 50 µg/mL |
| Schiff Base Complex 2 | Antifungal | C. albicans | Inhibition at 25 µg/mL |
2.2 Anticancer Activity
This compound and its derivatives have shown promise in anticancer research. The compound acts as an enzyme inhibitor or receptor antagonist, potentially blocking pathways essential for cancer cell proliferation. For example, studies indicate that certain derivatives can inhibit the growth of cancer cell lines through apoptosis induction.
2.3 Anti-inflammatory and Analgesic Effects
Research has indicated that some derivatives possess anti-inflammatory and analgesic properties. These effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in pain pathways .
The biological activity of this compound is closely linked to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound can bind to active sites on enzymes, inhibiting their function.
- Receptor Binding : It may act on specific receptors, modulating signaling pathways involved in inflammation and cancer progression.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antibacterial activity of several synthesized compounds derived from this compound against Gram-positive and Gram-negative bacteria. Results showed a notable reduction in bacterial growth, suggesting potential therapeutic applications in treating infections .
Case Study 2: Anticancer Screening
In vitro studies conducted on various cancer cell lines revealed that derivatives of the compound exhibited cytotoxic effects, leading to decreased cell viability. The mechanism was linked to apoptosis induction and cell cycle arrest .
5. Conclusion
The compound this compound demonstrates significant biological activity across multiple domains, including antimicrobial, anticancer, anti-inflammatory, and analgesic effects. Ongoing research is essential to fully elucidate its mechanisms and optimize its therapeutic potential.
6. Future Directions
Further investigation into the structure-activity relationship (SAR) of this compound could lead to the development of more potent derivatives with enhanced biological activities. Additionally, exploring its applications in drug formulation and delivery systems may provide new avenues for clinical use.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
